molecular formula C9H5NO3 B12871105 Benzo[d]oxazole-2,5-dicarbaldehyde

Benzo[d]oxazole-2,5-dicarbaldehyde

Cat. No.: B12871105
M. Wt: 175.14 g/mol
InChI Key: RFPXTMJYXDVMKB-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2,5-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C8H5NO2. It is a derivative of benzoxazole, featuring aldehyde functional groups at the 2 and 5 positions of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]oxazole-2,5-dicarbaldehyde typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with appropriate reagents to introduce the aldehyde groups at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]oxazole-2,5-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[d]oxazole-2,5-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[d]oxazole-2,5-dicarbaldehyde involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The aldehyde groups play a crucial role in these interactions by forming covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

  • Benzo[d]oxazole-2-thiol
  • Benzo[d]oxazole-5-carbaldehyde
  • Benzo[d]oxazole-2-carboxylic acid

Comparison: Benzo[d]oxazole-2,5-dicarbaldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential for diverse chemical modifications. In contrast, compounds like benzo[d]oxazole-2-thiol and benzo[d]oxazole-2-carboxylic acid have different functional groups, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

IUPAC Name

1,3-benzoxazole-2,5-dicarbaldehyde

InChI

InChI=1S/C9H5NO3/c11-4-6-1-2-8-7(3-6)10-9(5-12)13-8/h1-5H

InChI Key

RFPXTMJYXDVMKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)N=C(O2)C=O

Origin of Product

United States

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